molecular formula C10H13NO2 B8703897 2-isopropyl-6-methylisonicotinic acid

2-isopropyl-6-methylisonicotinic acid

Cat. No.: B8703897
M. Wt: 179.22 g/mol
InChI Key: SEIMFXZJKUTSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-6-methylisonicotinic acid is a substituted nicotinic acid derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both methyl and isopropyl substituents on the pyridine ring, makes it a versatile precursor for the development of more complex molecules. This compound is particularly useful in pharmaceutical research for constructing targeted libraries, as the steric and electronic properties of the substituents can be fine-tuned to explore structure-activity relationships (SAR) . Researchers utilize this chemical in the synthesis of potential bioactive molecules, including antagonists for proteins like retinol-binding protein 4 (RBP4), where substituted pyrimidine and pyridine carboxylic acids are key structural components . As a reagent, its primary value lies in its carboxylic acid functional group, which allows for further derivatization into amides, esters, and other important functional groups. This product is intended for use in a controlled laboratory setting by qualified professionals. 2-Isopropyl-6-methylisonicotinic acid is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers should review the Safety Data Sheet (SDS) prior to handling and employ all appropriate safety protocols.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-6-propan-2-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO2/c1-6(2)9-5-8(10(12)13)4-7(3)11-9/h4-6H,1-3H3,(H,12,13)

InChI Key

SEIMFXZJKUTSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The direct oxidation of 2-isopropyl-5-methylpyridine using concentrated nitric acid (70–100% w/w) under pressurized conditions (30–650 psig) constitutes the most industrially viable method. The reaction proceeds via electrophilic attack on the pyridine ring, with the methyl group at the 5-position directing oxidation to the 6-position, forming the carboxylic acid moiety. Key parameters:

  • Temperature : 250–325°C

  • Molar ratio (HNO₃:substrate) : 6:1 to 15:1

  • Pressure : Maintains liquid-phase reaction to prevent decomposition.

Representative Data Table: Optimization of Oxidation Conditions

ParameterRange TestedOptimal ValueYield ImprovementSource
HNO₃ Concentration (%)70–10095+22%
Reaction Time (min)10–6045+15%
Pressure (psig)30–650400+18%

Byproduct Management

The primary byproduct, 2,5-pyridine-dicarboxylic acid, is removed via pH-controlled precipitation (pH 2) and copper salt fractionation. Post-oxidation workflows typically achieve 68–72% purity before downstream processing.

Esterification-Hydrolysis Cascade Synthesis

Stepwise Methodology

This two-step approach first synthesizes the ethyl ester derivative, followed by saponification:

Step 1: Esterification
2-Isopropyl-6-methylisonicotinic acid ethyl ester is prepared via acid-catalyzed (H₂SO₄, HCl) reaction with ethanol.

  • Reaction Conditions :

    • 1:5 molar ratio (acid:ethanol)

    • Reflux at 80°C for 6–8 hours

    • Azeotropic water removal enhances yield to 89%.

Step 2: Hydrolysis
The ester undergoes alkaline hydrolysis (NaOH, KOH) to yield the free acid:

  • 2M NaOH, 90°C, 4 hours

  • Acidification (HCl) precipitates the product at 92% purity.

Advantages Over Direct Oxidation

  • Purity Control : Ester intermediates allow crystallization-based purification.

  • Scalability : Continuous flow reactors reduce side reactions in esterification.

Catalytic Oxidation Using Vanadium-Based Systems

Process Overview

Ammonium vanadate (0.5–2 wt%) catalyzes nitric acid oxidations, reducing reaction time by 40% compared to uncatalyzed systems. The mechanism involves vanadium redox cycling, accelerating NO₃⁻ activation.

Performance Metrics

Catalyst Loading (wt%)Temperature (°C)Yield (%)Selectivity (%)
03004762
1.52806889
2.02806584

Data adapted from, demonstrating optimal loading at 1.5 wt%

Industrial-Scale Production Workflows

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

  • Residence Time : 30–45 minutes

  • In-line Analytics : FTIR monitors nitric acid consumption.

  • Yield : 74% at 10 kg/batch scale.

Waste Stream Management

  • Nitric Acid Recovery : Distillation reconcentrates spent HNO₃ from 35% to 68% for reuse.

  • Copper Byproduct Recycling : Cu²⁺ from precipitation steps is electrowon for reuse.

Emerging Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Pilot-scale trials using microwave irradiation (300W, 150°C) reduced reaction times to 15 minutes with comparable yields (70%). Energy consumption decreased by 35% versus conventional heating.

Biocatalytic Routes

Immobilized Pseudomonas lipases catalyze ester hydrolysis at pH 7.5, 37°C:

  • 88% conversion in 12 hours

  • Avoids strong acid/base usage, enhancing green chemistry metrics.

Challenges and Optimization Strategies

Common Pitfalls

  • Over-Oxidation : Excess HNO₃ or temperatures >325°C degrade the isopropyl group.

  • Crystallization Difficulties : Hydrophobic isopropyl substituent necessitates ethanol/water mixtures for recrystallization.

Purity Enhancement Techniques

  • Countercurrent Extraction : Separates 2-isopropyl-6-methylisonicotinic acid from isocinchomeronic acid using toluene/water.

  • Charcoal Treatment : Reduces colored impurities by 95% in final crystallization .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-6-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
2-Isopropyl-6-methylisonicotinic acid serves as a structural component in the synthesis of novel pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and anti-cancer drugs. Research indicates that modifications to the isonicotinic acid framework can enhance biological activity against specific targets, including Mycobacterium tuberculosis, which is crucial for tuberculosis treatment .

2. Structure-Activity Relationship Studies
Studies on the structure-activity relationships (SAR) of isonicotinic acid derivatives have highlighted the importance of specific substitutions on the pyridine ring. For instance, alterations at the 2-position have been shown to maintain or enhance antimycobacterial activity, indicating potential pathways for developing new therapeutic agents .

Agricultural Applications

1. Crop Protection
In agricultural chemistry, 2-isopropyl-6-methylisonicotinic acid is explored for its potential use in formulating herbicides and pesticides. Its effectiveness in enhancing crop protection against pests has been documented, making it valuable for improving agricultural yields and sustainability .

2. Pest Monitoring
The compound has also been utilized as an active ingredient in traps designed to monitor thrip populations in greenhouses. Research shows that traps containing methyl isonicotinate (a related compound) can significantly increase the capture rates of thrips, thus aiding in pest management strategies .

Biochemical Research

1. Enzyme Inhibition Studies
Researchers utilize 2-isopropyl-6-methylisonicotinic acid to study enzyme inhibition mechanisms. Its role in modulating enzyme activity provides insights into metabolic pathways and potential therapeutic targets for various diseases .

2. Receptor Binding Studies
The compound's interaction with biological receptors is an area of active research. By examining how it binds to specific receptors, scientists can gain a better understanding of its pharmacological properties and potential therapeutic applications.

Data Tables

Application Area Details
Pharmaceuticals Development of anti-inflammatory and anti-cancer agents; SAR studies reveal key modifications.
Agriculture Formulation of herbicides; pest monitoring using traps with related compounds like methyl isonicotinate.
Biochemical Research Studies on enzyme inhibition and receptor binding provide insights into metabolic processes.

Case Studies

  • Pharmaceutical Development Case Study
    A recent study evaluated a series of 2-isopropyl-6-methylisonicotinic acid derivatives for their efficacy against Mycobacterium tuberculosis. The results indicated significant activity against resistant strains, suggesting that these compounds could lead to new treatments for tuberculosis .
  • Agricultural Efficacy Case Study
    In a controlled greenhouse experiment, traps containing methyl isonicotinate were tested against various thrip species. The results showed up to a 20-fold increase in capture rates compared to standard traps, demonstrating the compound's effectiveness in pest management strategies .
  • Enzyme Inhibition Study
    A biochemical analysis investigated the inhibitory effects of 2-isopropyl-6-methylisonicotinic acid on specific enzymes involved in metabolic pathways related to cancer cell proliferation. The findings suggested that this compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-isopropyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion compare 2-isopropyl-6-methylisonicotinic acid with structurally similar compounds based on substituent patterns, molecular properties, and functional group variations.

Table 1: Comparison of 2-Isopropyl-6-Methylisonicotinic Acid with Analogous Compounds

Compound Name Substituents (Position 2, 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
2-Isopropyl-6-methylisonicotinic acid* Isopropyl, Methyl C₁₀H₁₃NO₂ 179.21 (calculated) Hypothetical data; moderate steric bulk N/A
2-Hydroxy-6-methylisonicotinic acid Hydroxy, Methyl C₇H₇NO₃ 153.14 Higher polarity due to -OH group
2-(1-Ethylpropyl)-6-methylisonicotinic acid 1-Ethylpropyl, Methyl C₁₂H₁₇NO₂ 207.27 Increased hydrophobicity and steric hindrance
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, Methyl (pyrimidine) C₆H₅ClN₂O₂ 172.57 (calculated) Pyrimidine core; potential halogen bonding
2-Methyl-6-isopropylaniline Isopropyl, Methyl (aniline) C₁₀H₁₅N 149.24 Aromatic amine; distinct from carboxylic acid derivatives

* Hypothetical data inferred from structural analogs.

Comparison with 2-Hydroxy-6-Methylisonicotinic Acid

  • Structural Differences : The hydroxyl group at position 2 in 2-hydroxy-6-methylisonicotinic acid introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl group in the target compound.
  • Physicochemical Implications : The hydroxyl group increases aqueous solubility (e.g., via hydrogen bonding) compared to the isopropyl variant, which likely exhibits lower solubility but better membrane permeability .
  • Acidity : The carboxylic acid group (pKa ~2.5) dominates acidity, but the -OH substituent may slightly lower the pKa of adjacent functional groups.

Comparison with 2-(1-Ethylpropyl)-6-Methylisonicotinic Acid

  • Steric Effects : The 1-ethylpropyl group in this analog is bulkier than isopropyl, leading to greater steric hindrance. This may reduce reactivity in nucleophilic or catalytic processes .
  • Molecular Weight : The higher molecular weight (207.27 vs. 179.21) suggests enhanced lipophilicity, which could influence pharmacokinetic properties.

Comparison with 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

  • Heterocyclic Core : The pyrimidine ring (two nitrogen atoms) differs from the pyridine core, altering electronic distribution and binding affinity in biological systems .

Comparison with 2-Methyl-6-Isopropylaniline

  • Functional Group : The aniline (aromatic amine) lacks the carboxylic acid group, fundamentally altering chemical reactivity and application scope (e.g., in dye synthesis vs. drug design) .

Q & A

Q. How should researchers document synthetic procedures for 2-isopropyl-6-methylisonicotinic acid to ensure reproducibility?

  • Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Report exact molar ratios, reaction times, and purification details.
  • Include spectral data (NMR, HRMS) in Supporting Information.
  • For known compounds, cite prior syntheses; for new derivatives, provide elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.